![molecular formula C26H24N2O4 B2636462 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851403-98-0](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psycho- and Neurotropic Properties
Research has explored the psycho- and neurotropic properties of novel quinoline derivatives, finding substances with specific sedative effects, anti-amnesic activity, potent anti-anxiety action, and considerable antihypoxic effects. These findings indicate the potential for further studies into their applications as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthetic Routes and Metabolites
Efficient synthetic routes have been developed for the metabolites of related quinoline derivatives, showcasing the versatility of these compounds in drug development and other scientific applications (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Antioxidant Properties
Studies have synthesized novel quinoline derivatives and evaluated their antioxidant activities, identifying compounds with higher antioxidant activities than standard antioxidants. This highlights the potential of quinoline derivatives in developing new antioxidant agents (Hassan, Abdel‐kariem, & Ali, 2017).
Antirheumatic Drug Development
The metabolites of quinoline derivatives have been studied for their pharmacological properties, including anti-inflammatory effects in models of arthritis. This research contributes to the development of disease-modifying antirheumatic drugs (DMARDs) (Baba, Makino, Ohta, & Sohda, 1998).
Catalysis and Material Science
Quinoline derivatives have been utilized in the synthesis of ligands for metal complexes, demonstrating their usefulness in catalysis and material science. The preparation of pincer complexes with quinoline derivatives shows the potential for applications in homogeneous catalysis (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol, followed by acylation with 4-phenylbenzoyl chloride.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid is dissolved in DMF and DIPEA is added. The mixture is stirred at room temperature for 30 minutes.", "Step 2: 2-aminoethylphenol is added to the reaction mixture and stirred at room temperature for 2 hours.", "Step 3: The reaction mixture is poured into a mixture of DCM and water. The organic layer is separated and washed with water, NaHCO3 solution, and brine. The organic layer is dried over MgSO4 and concentrated under reduced pressure to obtain a yellow solid.", "Step 4: The yellow solid is dissolved in DCM and 4-phenylbenzoyl chloride is added. The mixture is stirred at room temperature for 2 hours.", "Step 5: The reaction mixture is poured into a mixture of ethyl acetate and water. The organic layer is separated and washed with water, NaHCO3 solution, and brine. The organic layer is dried over MgSO4 and concentrated under reduced pressure to obtain a white solid.", "Step 6: The white solid is recrystallized from ethyl acetate to obtain N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a white solid." ] } | |
CAS No. |
851403-98-0 |
Molecular Formula |
C26H24N2O4 |
Molecular Weight |
428.488 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H24N2O4/c1-31-22-12-13-23(32-2)24-21(22)16-20(26(30)28-24)14-15-27-25(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
LKJDQTDESYOIQN-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


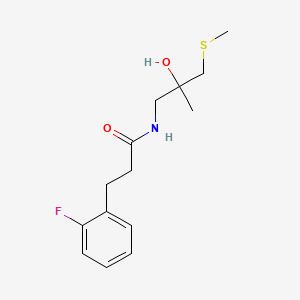
![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2636382.png)

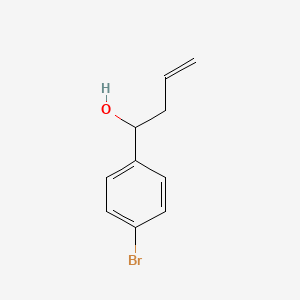
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2636390.png)
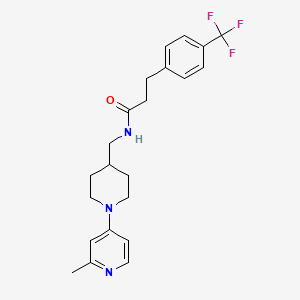
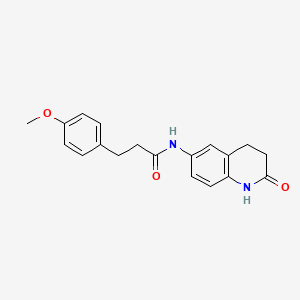
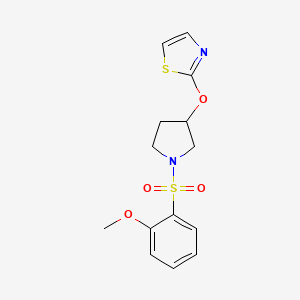
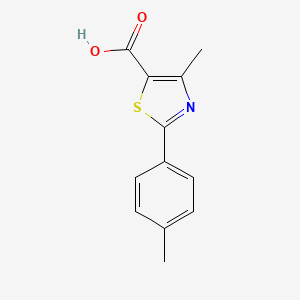
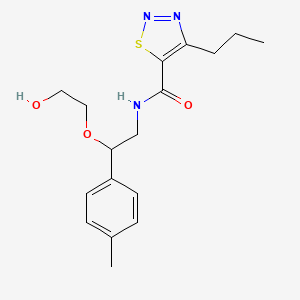
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2636397.png)
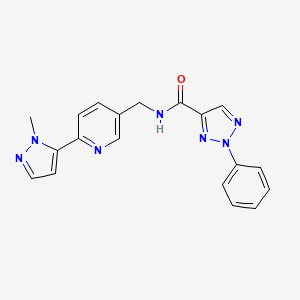
![3-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2636401.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2636402.png)
